
3,5-Difluoro-2-hydroxymandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2-hydroxymandelic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a mandelic acid core. It is a white crystalline solid with a melting point of 135-139°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxymandelic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions . The synthetic route typically involves the following steps:
Oxidation: 3,5-difluorobenzaldehyde is oxidized to 3,5-difluorobenzoic acid.
Hydroxylation: The 3,5-difluorobenzoic acid undergoes hydroxylation to form 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: The 3,5-difluoro-2-hydroxybenzoic acid is then reduced to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.
Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-hydroxymandelic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzoic acid
- 3,6-Difluoro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Uniqueness
3,5-Difluoro-2-hydroxymandelic acid is unique due to the presence of both hydroxyl and fluorine groups on the mandelic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F2O4 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14) |
InChI Key |
DATAQTYAQCYIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


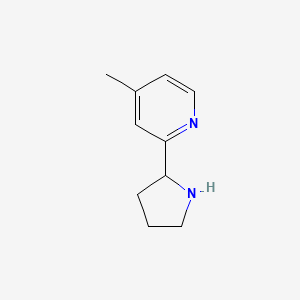
![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
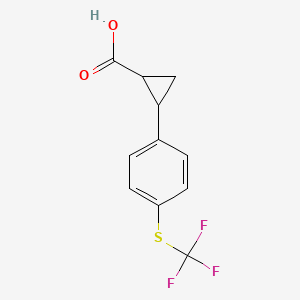
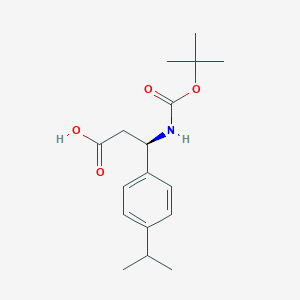
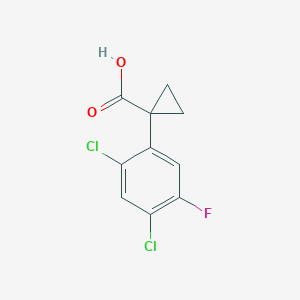



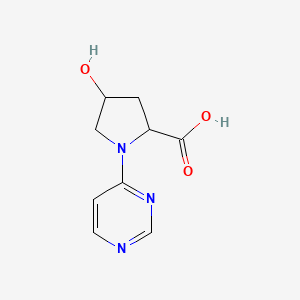


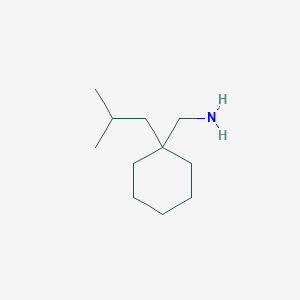
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

